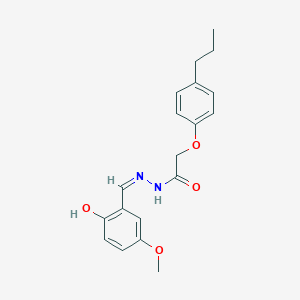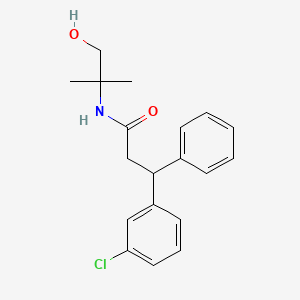
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide, also known as HMPA, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. HMPA is a hydrazide derivative that has been synthesized through various methods, and has been found to exhibit promising biological activity.
作用機序
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and inflammation. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In animal models, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to reduce tumor growth and inflammation, as well as improve markers of liver and kidney function. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has also been found to exhibit antioxidant activity, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may exhibit different effects in different cell types, and its mechanism of action is not fully understood. Additionally, the optimal dosage and treatment duration of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may vary depending on the specific application.
将来の方向性
There are several future directions for research on N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide. One area of interest is the development of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide derivatives with improved potency and selectivity for specific cancer cell types. Additionally, the potential use of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide in combination with other anti-cancer agents is an area of active research. Finally, further studies are needed to elucidate the mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide and its potential use in other areas of research, such as neurodegenerative diseases.
合成法
The synthesis of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-(4-propylphenoxy)acetic acid hydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a Schiff base intermediate, followed by hydrazide formation. The yield and purity of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide can be improved through optimization of the reaction conditions.
科学的研究の応用
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been studied for its potential therapeutic applications in various fields of research. In cancer research, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models of inflammation.
特性
IUPAC Name |
N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-14-5-7-16(8-6-14)25-13-19(23)21-20-12-15-11-17(24-2)9-10-18(15)22/h5-12,22H,3-4,13H2,1-2H3,(H,21,23)/b20-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLZQLWFBIXLIX-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)
![7-(2,3-dimethoxybenzyl)-2-(2-thienylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6059037.png)

![3-{2-[4-(2-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6059055.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinyl)-3-piperidinyl]propanamide](/img/structure/B6059061.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6059066.png)
![1-(2-phenylethyl)-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6059067.png)
![ethyl 2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6059069.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6059071.png)
![1-(2-methoxyethyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6059075.png)
![ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B6059086.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6059098.png)
![4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6059104.png)